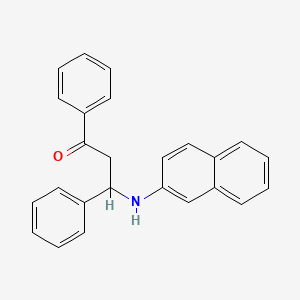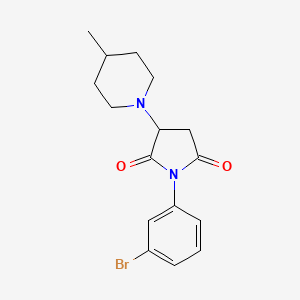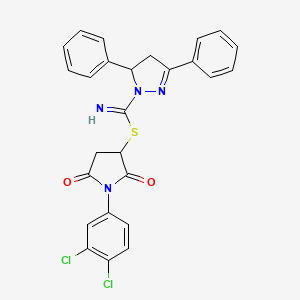
3-(2-naphthylamino)-1,3-diphenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-naphthylamino)-1,3-diphenyl-1-propanone, commonly known as NDPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications. NDPP is a synthetic compound that is structurally similar to amphetamines and has been found to exhibit stimulant-like effects.
Mechanism of Action
The exact mechanism of action of NDPP is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This, in turn, leads to an increase in alertness, attention, and cognitive performance.
Biochemical and Physiological Effects:
NDPP has been found to exhibit a range of biochemical and physiological effects. In animal studies, NDPP has been found to increase locomotor activity, enhance memory and learning, and improve attention and cognitive performance. NDPP has also been found to increase heart rate and blood pressure, indicating its stimulant-like effects.
Advantages and Limitations for Lab Experiments
NDPP has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. However, NDPP also has some limitations. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.
Future Directions
There are several future directions for research on NDPP. One potential direction is the development of novel drugs based on NDPP for the treatment of neurological disorders such as ADHD and narcolepsy. Another potential direction is the study of the long-term effects of NDPP on the brain and body. Additionally, further research is needed to fully understand the mechanism of action of NDPP and its potential applications in other fields of research.
Synthesis Methods
NDPP is synthesized through a multistep reaction involving the condensation of 2-naphthylamine with benzaldehyde, followed by a Friedel-Crafts acylation reaction using benzophenone and aluminum chloride. The resulting compound is then reduced using sodium borohydride to yield NDPP.
Scientific Research Applications
NDPP has been extensively studied for its potential applications in various fields of research. One of the most promising applications of NDPP is in the development of novel drugs for the treatment of neurological disorders such as ADHD and narcolepsy. NDPP has been found to exhibit stimulant-like effects that are similar to those of amphetamines, making it a potential candidate for drug development.
properties
IUPAC Name |
3-(naphthalen-2-ylamino)-1,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO/c27-25(21-12-5-2-6-13-21)18-24(20-10-3-1-4-11-20)26-23-16-15-19-9-7-8-14-22(19)17-23/h1-17,24,26H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZVGAJEGBRVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Naphthylamino)-1,3-diphenyl-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B5155336.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5155341.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5155352.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B5155363.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)

![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)



![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)
